Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
CAS No.: 37641-36-4
Cat. No.: VC2052985
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 37641-36-4 |
---|---|
Molecular Formula | C6H8N2O3 |
Molecular Weight | 156.14 g/mol |
IUPAC Name | ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate |
Standard InChI | InChI=1S/C6H8N2O3/c1-3-10-6(9)5-8-7-4(2)11-5/h3H2,1-2H3 |
Standard InChI Key | WSWXWCDHGTWBRW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN=C(O1)C |
Canonical SMILES | CCOC(=O)C1=NN=C(O1)C |
Chemical Properties and Structure
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate consists of a 1,3,4-oxadiazole ring system substituted with a methyl group at the 5-position and an ethyl carboxylate moiety at the 2-position. The five-membered oxadiazole heterocyclic ring contains two nitrogen atoms and one oxygen atom in a specific arrangement that contributes to its chemical behavior and biological activity.
The compound exhibits distinctive physical and chemical properties that influence its applications and handling requirements. These properties are summarized in Table 1:
Table 1: Physical and Chemical Properties of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
Property | Value |
---|---|
CAS Number | 37641-36-4 |
Molecular Formula | C6H8N2O3 |
Molecular Weight | 156.14 g/mol |
Physical State | White to Yellow Solid |
Melting Point | 43-45°C |
Boiling Point | 238.0±23.0°C (at 760 Torr) |
Density | 1.207±0.06 g/cm³ |
Refractive Index | 1.468 |
Flash Point | 98°C |
pKa | -4.10±0.10 (Predicted) |
The compound can be represented through various chemical notations that facilitate its identification in chemical databases and literature:
Table 2: Chemical Identifiers of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
Identifier | Notation |
---|---|
IUPAC Name | ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate |
InChI | InChI=1S/C6H8N2O3/c1-3-10-6(9)5-8-7-4(2)11-5/h3H2,1-2H3 |
InChIKey | WSWXWCDHGTWBRW-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=NN=C(O1)C |
The presence of the oxadiazole ring, with its unique electronic distribution, contributes to the compound's stability and reactivity patterns. The ethyl carboxylate group provides a convenient site for further chemical transformations, making this compound particularly valuable as a synthetic intermediate .
Synthesis Methods
Multiple synthetic routes have been developed for the preparation of ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, with varying degrees of efficiency, safety, and scalability. These methods typically involve the formation of the oxadiazole ring through cyclization reactions.
Traditional Synthesis Approach
The classical synthesis of ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. A common method involves the reaction of ethyl hydrazinoacetate with acetic anhydride, followed by cyclization with carbon disulfide and subsequent oxidation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Another established method involves cyclization of acylhydrazides with activated carbonyl compounds. For example, phosphoryl chloride (POCl₃) can be used as a cyclizing agent under reflux conditions at approximately 65°C for 4 hours, followed by quenching with ice-cold water to precipitate the product .
Modern Synthetic Pathways
Recent advancements have led to more efficient and environmentally friendly synthetic routes. A notable improvement is documented in a Chinese patent (CN104974106A), which describes a three-step synthesis:
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Dialkyl oxalate and hydrazine hydrate undergo an ammonia decomposition reaction to obtain monoalkyl oxalate hydrazide
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The monoalkyl oxalate hydrazide undergoes acylation with fatty acid anhydride to yield 2-hydrazide-monoalkyl oxalate
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The 2-hydrazide-monoalkyl oxalate is subjected to dehydration ring closure to produce the target 5-alkyl- -oxadiazole-2-carboxylic acid alkyl ester
This improved method avoids the use of highly toxic and corrosive reagents, offers higher yields, utilizes cheaper raw materials and solvents, and provides safer and more convenient operations suitable for industrial-scale production .
An alternative synthetic pathway involves:
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Reaction of ethyl acetate with hydrazine hydrate to obtain monosubstituted acetylhydrazide
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Acylation of the monosubstituted acetylhydrazide with oxalyl chloride monoethyl ester to obtain an N,N'-unsymmetrical dihydrazide
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Dehydration and cyclization using p-toluenesulfonyl chloride/triethylamine to yield the final product
The choice of synthetic route depends on factors such as scale of production, availability of starting materials, desired purity, and environmental considerations.
Stock Solution Preparation
For research applications, proper preparation and storage of stock solutions are crucial. The following table provides guidance for preparing solutions of varying concentrations:
Table 3: Stock Solution Preparation Guide for Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
Desired Concentration | Volume needed for 1 mg | Volume needed for 5 mg | Volume needed for 10 mg |
---|---|---|---|
1 mM | 6.4045 mL | 32.0225 mL | 64.0451 mL |
5 mM | 1.2809 mL | 6.4045 mL | 12.809 mL |
10 mM | 0.6405 mL | 3.2023 mL | 6.4045 mL |
When preparing stock solutions, it is recommended to select the appropriate solvent based on the compound's solubility characteristics. Once prepared, solutions should be stored in separate packages to avoid degradation from repeated freezing and thawing. For optimal stability, solutions stored at -80°C should be used within 6 months, while those stored at -20°C should be used within 1 month .
To enhance solubility, the sample tube can be heated to 37°C and then oscillated in an ultrasonic bath for a short period .
Biological Activities and Research Applications
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate and related oxadiazole derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications.
Anticancer Activities
Oxadiazole derivatives have been investigated for their potential anticancer properties. Research suggests that these compounds can inhibit key proteins involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC). Molecular docking studies have demonstrated that oxadiazole compounds can bind effectively to target proteins, disrupting their function and potentially inducing apoptosis in cancer cells .
For instance, certain 1,2,4-oxadiazole derivatives have shown promising cytotoxic activity against various cancer cell lines, with IC50 values comparable to established anticancer agents. One study reported that specific modifications to the oxadiazole scaffold enhanced cytotoxicity against malignant cells by improving binding affinity to proteins involved in cancer progression .
Agricultural Applications
The compound and its derivatives show potential in agricultural science, particularly as pesticides. Their ability to disrupt metabolic pathways in pests makes them candidates for developing eco-friendly pest control agents. Research has demonstrated that oxadiazole derivatives can affect the growth and reproduction of various agricultural pests, offering potential alternatives to conventional pesticides.
Materials Science Applications
In materials science, ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate can serve as a building block for synthesizing novel polymers with desirable properties. Its unique structure allows it to participate in polymerization reactions that yield materials with specific mechanical and thermal characteristics. These polymers could find applications in coatings, adhesives, and other industrial products.
Table 4: Research Applications of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate and Related Derivatives
Field | Application | Mechanism/Effect |
---|---|---|
Medicinal Chemistry | Antimicrobial Activity | Inhibition of pathogen enzymes |
Medicinal Chemistry | Anticancer Properties | Disruption of cancer cell proliferation proteins |
Agricultural Science | Pesticidal Properties | Disruption of metabolic pathways in pests |
Materials Science | Polymer Chemistry | Synthesis of novel polymers with tailored properties |
Chemical Reactivity and Transformations
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate exhibits characteristic reactivity patterns influenced by both the oxadiazole ring system and the carboxylate functionality.
Hydrolysis Reactions
The ester group can undergo hydrolysis under basic conditions to yield the corresponding carboxylic acid or carboxylate salt. According to patent literature, the compound can be hydrolyzed directly with potassium hydroxide in an ethanol/water mixture to obtain 5-methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt .
This hydrolysis reaction is particularly important in medicinal chemistry, as the resulting carboxylate derivatives often serve as key intermediates in the synthesis of bioactive compounds with enhanced pharmacological properties.
Further Functionalization
The presence of the oxadiazole ring and carboxylate group provides multiple sites for chemical modifications. These modifications can lead to diverse derivatives with potentially enhanced biological activities or altered physicochemical properties.
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